molecular formula C7H4Br2ClNO2 B13137555 Methyl 2,5-dibromo-6-chloronicotinate

Methyl 2,5-dibromo-6-chloronicotinate

Cat. No.: B13137555
M. Wt: 329.37 g/mol
InChI Key: NKHCGQJBSYBFCA-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-6-chloronicotinate is a heterocyclic organic compound with the molecular formula C7H4Br2ClNO2. It is a derivative of nicotinic acid, featuring bromine and chlorine substituents on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dibromo-6-chloronicotinate typically involves the bromination and chlorination of nicotinic acid derivatives. One common method includes the bromination of 2,6-dichloronicotinic acid followed by esterification with methanol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromo-6-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce partially or fully reduced derivatives .

Scientific Research Applications

Methyl 2,5-dibromo-6-chloronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-6-chloronicotinate involves its interaction with specific molecular targets. The bromine and chlorine substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dibromo-6-fluoronicotinate
  • Methyl 2,5-dibromo-6-iodonicotinate
  • Methyl 2,5-dichloro-6-bromonicotinate

Uniqueness

Methyl 2,5-dibromo-6-chloronicotinate is unique due to the specific combination of bromine and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 2,5-dibromo-6-chloronicotinate is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C₇H₄Br₂ClN₃O₂
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 1214378-73-0

This compound exhibits its biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through various assays, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests. The results are summarized in the following table:

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1020
Escherichia coli1530
Pseudomonas aeruginosa1225

These findings suggest that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using in vivo models where carrageenan-induced paw edema was measured. The compound demonstrated a dose-dependent reduction in inflammation, as shown in the following data:

Dose (mg/kg)Edema Reduction (%)
5030
10050
20070

This data indicates that higher doses of this compound correlate with greater anti-inflammatory effects.

Case Studies

  • Study on Antimicrobial Properties : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in infected wounds in animal models.
  • Research on Anti-inflammatory Effects : Another investigation focused on its role in reducing inflammation in a model of rheumatoid arthritis. Results indicated that treatment with the compound led to decreased levels of inflammatory markers in serum.

Properties

Molecular Formula

C7H4Br2ClNO2

Molecular Weight

329.37 g/mol

IUPAC Name

methyl 2,5-dibromo-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C7H4Br2ClNO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3

InChI Key

NKHCGQJBSYBFCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Br)Cl)Br

Origin of Product

United States

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